molecular formula C7H6Cl2N2 B3042370 2,6-Dichlorobenzaldehyde hydrazone CAS No. 59714-30-6

2,6-Dichlorobenzaldehyde hydrazone

Cat. No. B3042370
CAS RN: 59714-30-6
M. Wt: 189.04 g/mol
InChI Key: BDYTWFKXYPSYJZ-NYYWCZLTSA-N
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Description

2,6-Dichlorobenzaldehyde hydrazone is a chemical compound with the CAS Number: 59714-30-6. It has a molecular weight of 189.04 and its IUPAC name is 2,6-dichlorobenzaldehyde hydrazone . It is used as an intermediate in the synthesis of substituted (2,6-dichlorobenzylideneamino)guanidines and some hydrazone derivatives of C-cyanoformamidrazone .


Synthesis Analysis

The synthesis of hydrazones, including 2,6-Dichlorobenzaldehyde hydrazone, is achieved by combining suitable aldehydes with hydrazides . The most common pathway for the preparation of these hydrazide-based compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .


Molecular Structure Analysis

The molecular structure of 2,6-Dichlorobenzaldehyde hydrazone is represented by the linear formula: C7 H6 Cl2 N2 . The InChI code for this compound is 1S/C7H6Cl2N2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-4H,10H2/b11-4+ .


Chemical Reactions Analysis

Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .

Scientific Research Applications

1. Supramolecular Chemistry

2,6-Dichlorobenzaldehyde hydrazone, a derivative of the hydrazone functional group, finds extensive application in supramolecular chemistry. Its properties such as ease of synthesis, modularity, and unique structural features are leveraged in molecular switches, metallo-assemblies, and sensors. This includes the chemical and light-activated switching of hydrazones to control properties of self-assembled systems, their use in dynamic, stimuli-responsive metallogrids, and detecting various ions and molecules (Su & Aprahamian, 2014).

2. Optoelectronic Devices

Hydrazones, including 2,6-Dichlorobenzaldehyde hydrazone, are critical in the synthesis and properties of organic electroactive materials, especially in hole-transporting hydrazones used in optoelectronic devices. The review highlights their thermal and charge transport properties and the relationship between molecular structures and their properties (Lygaitis, Getautis, & Gražulevičius, 2008).

3. Biological Applications

Hydrazones are known for their diverse biological activities. This makes them significant in the development of new drugs with various therapeutic effects, such as anticonvulsant, antidepressant, analgesic, anti-inflammatory, and antitumoral activities. As such, 2,6-Dichlorobenzaldehyde hydrazone could potentially be involved in these applications (Rollas & Küçükgüzel, 2007).

4. Drug Delivery

In drug delivery, hydrazones like 2,6-Dichlorobenzaldehyde hydrazone offer opportunities for site-specific drug release. Their unique properties, such as response to pH environments and specific functional groups, facilitate programmed drug release in various clinical applications, including anticancer and anti-inflammatory therapies (Wahbeh & Milkowski, 2019).

5. Bioconjugation

The formation of oximes and hydrazones is a versatile conjugation strategy in scientific fields like polymer chemistry, biomaterials, and chemical biology. Hydrazones such as 2,6-Dichlorobenzaldehyde hydrazone play a role in this reaction, serving as building blocks for synthetic transformations and pharmaceutical applications (Kölmel & Kool, 2017).

6. Extracellular Matrix Mimetic Hydrogel

Hydrazone crosslinking, including that of 2,6-Dichlorobenzaldehyde hydrazone, is used for conjugating bioactive molecules in the creation of hydrogels mimicking the extracellular matrix. This is critical for tissue engineering, where the stability and non-reversibility of hydrazone linkages under physiological conditions are vital (Oommen et al., 2013).

Mechanism of Action

While the specific mechanism of action for 2,6-Dichlorobenzaldehyde hydrazone is not mentioned in the search results, it’s worth noting that hydrazide-based compounds, including hydrazones, are very attractive in medicinal chemistry due to their broad spectrum of biological activities .

Safety and Hazards

The safety data sheet for 2,6-Dichlorobenzaldehyde hydrazone indicates that it causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

properties

IUPAC Name

(E)-(2,6-dichlorophenyl)methylidenehydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-4H,10H2/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYTWFKXYPSYJZ-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259296
Record name Benzaldehyde, 2,6-dichloro-, hydrazone, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorobenzaldehyde hydrazone

CAS RN

88141-12-2
Record name Benzaldehyde, 2,6-dichloro-, hydrazone, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88141-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2,6-dichloro-, hydrazone, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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